

An In-depth Technical Guide to N-Benzylidenemethylamine (CAS 622-29-7)

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Compound of Interest

Compound Name: *N*-Benzylidenemethylamine

Cat. No.: B1583782

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylidenemethylamine, with a CAS number of 622-29-7, is an organic compound classified as an imine, specifically a Schiff base. It is formed from the condensation of benzaldehyde and methylamine. This compound serves as a valuable intermediate in organic synthesis and is a subject of interest for its potential biological activities. Its chemical structure features a carbon-nitrogen double bond (C=N), which is characteristic of imines and is central to its reactivity. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and reactivity of **N-Benzylidenemethylamine**.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Benzylidenemethylamine** is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
CAS Number	622-29-7	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₉ N	[2] [3] [4]
Molecular Weight	119.16 g/mol	[1] [4]
Appearance	Clear, colorless to yellow liquid	[2]
Boiling Point	75-80 °C at 18 mmHg	[1]
Density	0.967 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.552	[1]
SMILES	C\N=C\c1ccccc1	
InChI	1S/C8H9N/c1-9-7-8-5-3-2-4-6-8/h2-7H,1H3/b9-7+	
InChIKey	HXTGGPKOEKKUQO-VQHVLOKHSA-N	

Synthesis of N-Benzylidenemethylamine

The most common and efficient method for the synthesis of **N-Benzylidenemethylamine** is the direct condensation of benzaldehyde with methylamine.[\[5\]](#) This reaction is a classic example of imine formation and proceeds with high yield.

Experimental Protocol: Synthesis

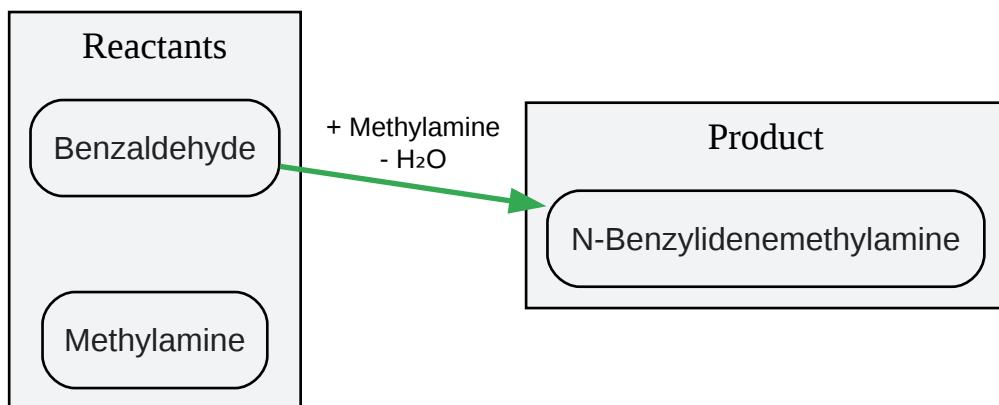
Materials:

- Benzaldehyde
- Anhydrous monomethylamine
- Toluene
- Anhydrous magnesium sulfate or sodium sulfate (drying agent)

- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Stirring apparatus
- Cooling bath (ice-water)

Procedure:[5]

- A solution of benzaldehyde (1 equivalent) in toluene is prepared in a round-bottom flask equipped with a stirrer and a gas inlet tube.
- The flask is cooled to 0 °C using an ice-water bath.
- Anhydrous monomethylamine (approximately 1-1.5 equivalents) is introduced below the surface of the stirred benzaldehyde solution.
- The rate of addition of methylamine is controlled to maintain the reaction temperature between 25-30 °C.
- After the addition is complete (typically around 45 minutes), the reaction mixture is stirred for an additional period to ensure completion.
- The organic phase is separated from the aqueous layer.
- The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the drying agent is subsequently removed by filtration.
- The solvent (toluene) is removed from the filtrate under reduced pressure (rotary evaporation).
- The residual oil is purified by vacuum distillation to afford **N-Benzylidenemethylamine**.



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Synthesis of N-Benzylidenemethylamine.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **N-Benzylidenemethylamine**. The expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.1-8.3	Singlet	1H	Imine proton (-CH=N-)
~7.7-7.8	Multiplet	2H	Aromatic protons (ortho to -CH=N-)
~7.3-7.5	Multiplet	3H	Aromatic protons (meta and para to -CH=N-)
~3.5	Singlet	3H	Methyl protons (-N-CH ₃)

Note: Predicted chemical shifts are based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~162	Imine carbon (-CH=N-)
~136	Aromatic carbon (ipso to -CH=N)
~130	Aromatic carbon (para to -CH=N)
~129	Aromatic carbons (ortho to -CH=N)
~128	Aromatic carbons (meta to -CH=N)
~48	Methyl carbon (-N-CH ₃)

Note: Predicted chemical shifts are based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2940	Medium	Aliphatic C-H stretch (methyl)
~1645	Strong	C=N stretch (imine)
~1590, 1490, 1450	Medium-Strong	Aromatic C=C stretches

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
119	High	[M] ⁺ (Molecular ion)
118	High	[M-H] ⁺
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Medium	[C ₆ H ₅] ⁺ (Phenyl cation)

Note: Fragmentation patterns are predicted based on typical fragmentation of N-benzylamines.

Experimental Protocols for Characterization

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **N-Benzylidenemethylamine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm), or use the residual solvent peak for referencing (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Data Acquisition (^1H NMR):

- Spectrometer: 300 MHz or higher field strength
- Pulse Program: Standard single-pulse sequence
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Acquisition Time: 2-4 seconds

Data Acquisition (^{13}C NMR):

- Spectrometer: 75 MHz or higher field strength
- Pulse Program: Proton-decoupled single-pulse sequence
- Number of Scans: 1024 or more, depending on sample concentration
- Relaxation Delay: 2-5 seconds

IR Spectroscopy

Sample Preparation:

- As **N-Benzylidenemethylamine** is a liquid, a neat spectrum can be obtained.
- Place one drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin film.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
- Scan Range: 4000-400 cm^{-1}
- Number of Scans: 16-32
- Resolution: 4 cm^{-1}

Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of **N-Benzylidenemethylamine** (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

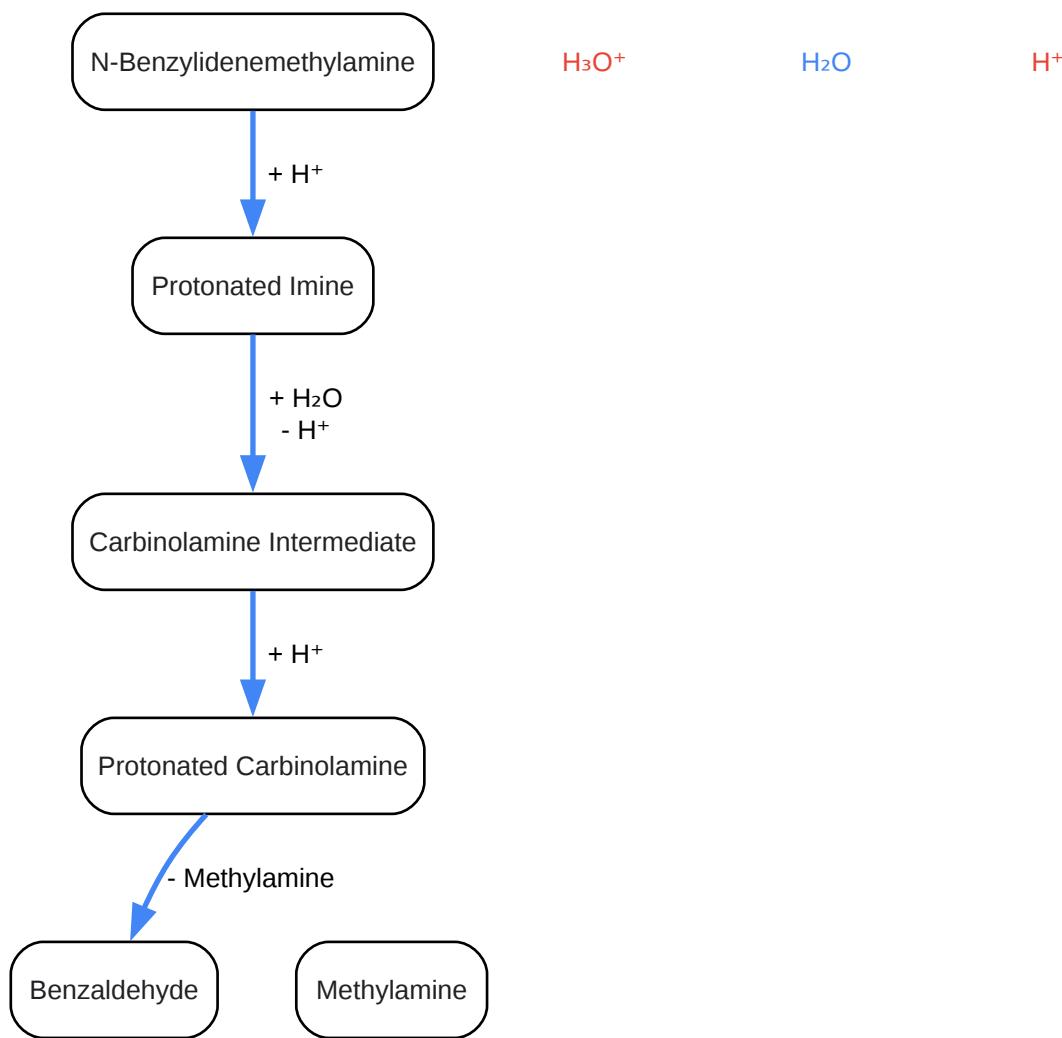
Data Acquisition (Electron Ionization - EI):

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40-400

Reactivity and Stability

N-Benzylidenemethylamine is a relatively stable compound under normal conditions. However, the imine functionality imparts specific reactivity.

- Hydrolysis: The C=N bond is susceptible to hydrolysis, particularly under acidic conditions, which will revert the imine back to benzaldehyde and methylamine.[6][7][8][9][10] This reaction is an equilibrium process and can be driven to completion by the presence of excess water.[9]
- Reduction: The imine can be readily reduced to the corresponding secondary amine, N-methylbenzylamine, using various reducing agents such as sodium borohydride (NaBH_4) or catalytic hydrogenation (e.g., $\text{H}_2/\text{Pd-C}$).[11]
- Nucleophilic Addition: The carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles.



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